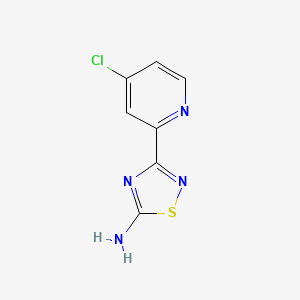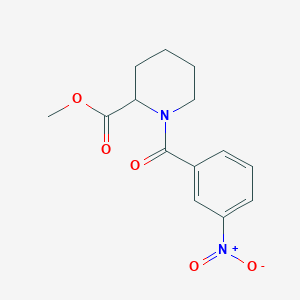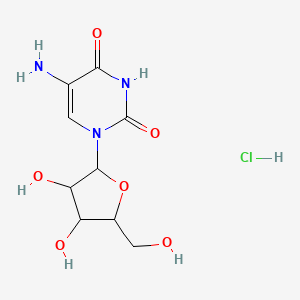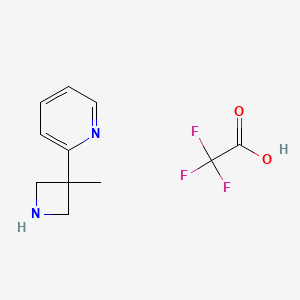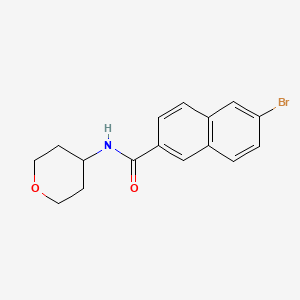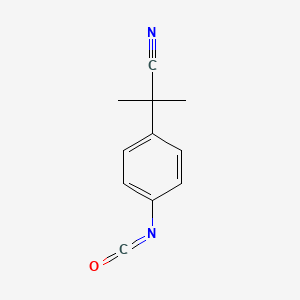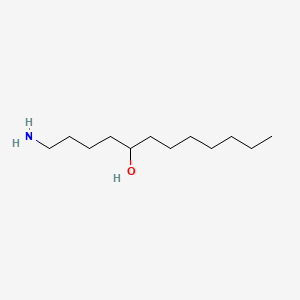
1-Aminododecan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 1-Nitrododecan-5-ol using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atmospheres.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-Nitrododecan-5-ol. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or platinum, to achieve high yields and purity. The reaction is typically carried out in a continuous flow reactor to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminododecan-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to 1-Dodecanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents, resulting in the formation of halogenated derivatives.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: 1-Dodecanol.
Substitution: Halogenated derivatives such as 1-Chlorododecan-5-ol.
Wissenschaftliche Forschungsanwendungen
1-Aminododecan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other complex organic molecules.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Research has explored its potential as a drug delivery agent and in the development of antimicrobial agents.
Industry: this compound is utilized in the production of specialty chemicals, lubricants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function. These interactions are mediated by the compound’s amphiphilic nature, allowing it to associate with both hydrophobic and hydrophilic environments.
Vergleich Mit ähnlichen Verbindungen
- 1-Aminododecane
- 1-Dodecanol
- 1-Aminoundecan-5-ol
Comparison: 1-Aminododecan-5-ol is unique due to the presence of both an amino group and a hydroxyl group on a long aliphatic chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like 1-Aminododecane, which lacks the hydroxyl group, or 1-Dodecanol, which lacks the amino group. The presence of both functional groups also enhances its amphiphilic properties, making it more versatile in applications involving interactions with both hydrophobic and hydrophilic environments.
Eigenschaften
Molekularformel |
C12H27NO |
|---|---|
Molekulargewicht |
201.35 g/mol |
IUPAC-Name |
1-aminododecan-5-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-9-12(14)10-7-8-11-13/h12,14H,2-11,13H2,1H3 |
InChI-Schlüssel |
JFXAYVGOEJQZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



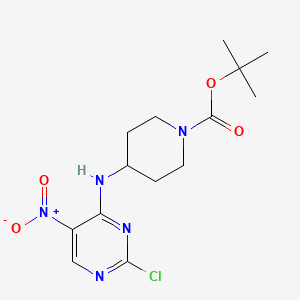
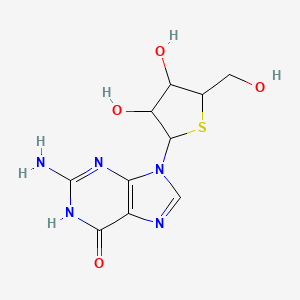
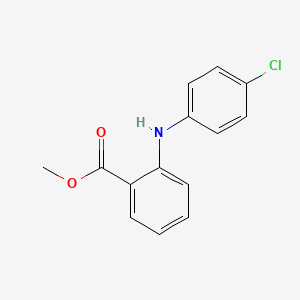
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)



